What is the chemical structure of Harmol?
What is the chemical structure of Harmol?
An In-depth Technical Guide to the Chemical Profile of Harmol (B1672944) For Researchers, Scientists, and Drug Development Professionals
Abstract
Harmol is a significant beta-carboline alkaloid, noted for its wide range of pharmacological activities, including neuroprotective, anti-tumor, and antifungal properties. As a primary metabolite of the more widely known alkaloid harmine (B1663883), harmol presents a unique chemical scaffold that is of considerable interest in medicinal chemistry and drug development.[1][2] Its biological activities are largely attributed to its function as a monoamine oxidase (MAO) inhibitor and its ability to induce programmed cell death pathways such as apoptosis and autophagy.[1][3] This document provides a comprehensive technical overview of the chemical structure, properties, synthesis, and key biological mechanisms of harmol, tailored for a scientific audience.
Chemical Structure and Identifiers
Harmol is structurally classified as a 9H-beta-carboline, featuring a methyl group at the C-1 position and a hydroxyl group at the C-7 position.[1] The molecule exists in tautomeric forms, predominantly as 1-methyl-9H-pyrido[3,4-b]indol-7-ol, which is in equilibrium with its keto form, 1-methyl-2,9-dihydropyrido[3,4-b]indol-7-one.[1][4]
| Identifier | Value |
| IUPAC Name | 1-methyl-9H-pyrido[3,4-b]indol-7-ol |
| Molecular Formula | C₁₂H₁₀N₂O |
| CAS Number | 487-03-6 |
| Molecular Weight | 198.22 g/mol |
| Canonical SMILES | Cc1c2c(ccn1)c3ccc(cc3[nH]2)O |
| InChI Key | SATMZMMKDDTOSQ-UHFFFAOYSA-N |
| Synonyms | 7-Hydroxyharman, 1-Methyl-9H-beta-carbolin-7-ol |
Physicochemical and Spectral Data
The physicochemical properties of harmol are critical for its application in experimental and developmental settings. The data presented below has been compiled from various chemical databases and literature sources.
Physicochemical Properties
A summary of key quantitative data for harmol is provided for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 198.22 g/mol | [3] |
| Melting Point | 304 °C | [1] |
| Boiling Point (Predicted) | 460.4 ± 40.0 °C | [2] |
| pKa (Acidic) | 7.90 (Phenolic OH), 9.47 (Pyrrole NH) | [2][5] |
| logP (Predicted) | 2.52 | [6] |
| Solubility | Soluble in DMSO (up to 45 mg/mL), DMF (20 mg/mL), Ethanol (10 mg/mL), Chloroform, Dichloromethane, Acetone. | [7][8] |
| Appearance | White to yellow crystalline solid/powder. | [7][9] |
Spectral Characterization
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR): The structural elucidation of harmol and its derivatives has been routinely confirmed by ¹H and ¹³C NMR spectroscopy. These analyses are critical for verifying the integrity of the β-carboline skeleton and the positions of its functional groups.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups within the harmol molecule. Key expected absorptions include O-H stretching for the hydroxyl group (around 3200-3500 cm⁻¹), N-H stretching for the indole (B1671886) nitrogen (around 3400-3250 cm⁻¹), C-H stretching for the aromatic and methyl groups (around 3100-2850 cm⁻¹), and C=C/C=N stretching within the aromatic rings (around 1650-1400 cm⁻¹).[10]
-
Mass Spectrometry (MS): Mass spectrometric analysis confirms the molecular weight of harmol (198.22 g/mol ) and provides fragmentation patterns useful for structural confirmation.[3]
Synthesis and Metabolism
Chemical Synthesis
Harmol can be synthesized from its parent alkaloid, harmine, through O-demethylation.
-
Experimental Protocol: Synthesis of Harmol from Harmine
-
Reactants: Harmine, hydrobromic acid (HBr, 48%), and acetic acid.
-
Procedure: A mixture of harmine, an excess of 48% hydrobromic acid, and glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction Conditions: The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for approximately 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate (B86663), and concentrated.
-
Final Product: The crude harmol is then purified, typically by recrystallization or column chromatography, to yield the final product.[11]
-
Metabolism
Harmol is a primary and active metabolite of harmine in humans, formed via O-demethylation by cytochrome P450 enzymes in the liver.[4] Once formed, harmol itself can undergo further phase II metabolism. The primary metabolic routes for harmol involve conjugation of its phenolic hydroxyl group to form harmol sulfate and harmol glucuronide, which increases its water solubility and facilitates its excretion from the body.
Mechanism of Action and Signaling Pathways
Harmol exerts its biological effects through the modulation of several key signaling pathways, primarily leading to the induction of autophagy and apoptosis in cancer cells.
Induction of Autophagy via Akt/mTOR Pathway Inhibition
One of the most well-documented mechanisms of harmol is its ability to induce autophagy, a cellular process of self-degradation of damaged organelles and proteins. Harmol initiates this process by inhibiting the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth and survival.
-
Mechanism: Harmol treatment leads to a reduction in the phosphorylation of Akt and the mammalian target of rapamycin (B549165) (mTOR).[12] The deactivation of mTOR relieves its inhibitory effect on the ULK1 complex, initiating the formation of the autophagosome. This process is also linked to the downregulation of survivin, an inhibitor of apoptosis protein that also plays a role in autophagy regulation.[12]
Induction of Apoptosis via Caspase-8 Activation
In certain cancer cell lines, such as human lung carcinoma H596 cells, harmol induces apoptosis through a caspase-dependent mechanism. This pathway is initiated by the activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway, but notably, this activation occurs independently of the Fas/Fas ligand interaction.
-
Mechanism: Activated caspase-8 proceeds to activate downstream executioner caspases like caspase-3. Concurrently, it can cleave Bid to its truncated form (tBid), which translocates to the mitochondria, leading to the release of cytochrome c, subsequent activation of caspase-9, and amplification of the apoptotic signal.
Experimental Protocols
The following provides a detailed methodology for a key experiment cited in the literature for assessing the biological activity of harmol.
Protocol: Induction and Analysis of Autophagy in U251MG Cells
This protocol is adapted from studies investigating harmol's effect on human glioma cells.[1][12]
-
Cell Culture: Human glioma U251MG cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Harmol Treatment: A stock solution of harmol is prepared in DMSO. Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing harmol at various concentrations (e.g., 0-100 µM) for specified time points (e.g., 12, 24, 36 hours). A vehicle control (DMSO) is run in parallel.
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing a protease inhibitor cocktail. The lysates are centrifuged at 14,000 rpm for 15 minutes at 4°C, and the supernatant (total protein) is collected.
-
Western Blot Analysis:
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE (e.g., 12-15% gel for LC3) and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against key autophagy markers, such as LC3 (to detect conversion from LC3-I to LC3-II) and survivin. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.
-
Conclusion
Harmol is a pharmacologically active β-carboline alkaloid with a well-defined chemical structure and a growing body of evidence supporting its potential as a therapeutic agent, particularly in oncology. Its ability to modulate critical cellular pathways, such as Akt/mTOR signaling to induce autophagy and caspase-dependent apoptosis, makes it a valuable lead compound for further investigation. The data and protocols summarized in this guide provide a foundational resource for researchers and professionals engaged in the study and development of novel therapeutics based on the harmol scaffold.
References
- 1. Harmol induces autophagy and subsequent apoptosis in U251MG human glioma cells through the downregulation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Harmol hydrochloride dihydrate induces autophagy in neuro cells and promotes the degradation of α‐Syn by Atg5/Atg12‐dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Autophagy as a Potential Therapy for Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
